4-tert-Butyl-2-fluoroaniline

CAS No.: 129373-04-2

Cat. No.: VC2215401

Molecular Formula: C10H14FN

Molecular Weight: 167.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 129373-04-2 |

|---|---|

| Molecular Formula | C10H14FN |

| Molecular Weight | 167.22 g/mol |

| IUPAC Name | 4-tert-butyl-2-fluoroaniline |

| Standard InChI | InChI=1S/C10H14FN/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6H,12H2,1-3H3 |

| Standard InChI Key | BKDLIDXUWLWPSD-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CC(=C(C=C1)N)F |

| Canonical SMILES | CC(C)(C)C1=CC(=C(C=C1)N)F |

Introduction

Chemical Structure and Properties

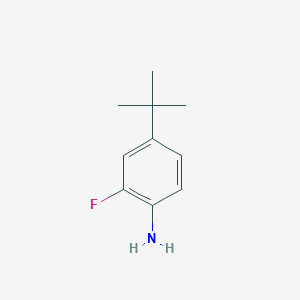

4-tert-Butyl-2-fluoroaniline is an organic compound with the molecular formula C10H14FN and a molecular weight of 167.22 g/mol. It is identified by the CAS number 129373-04-2. The compound features a tert-butyl group and a fluorine atom attached to the aromatic ring of an aniline structure, creating a unique combination of hydrophobic and polar substituents that significantly influence its chemical behavior and biological activity. Physically, the compound typically appears as a colorless to pale yellow liquid or solid, depending on ambient conditions and purity levels.

The structural characteristics of 4-tert-Butyl-2-fluoroaniline include an amino group (-NH2) at position 1, a fluorine atom at position 2, and a tert-butyl group at position 4 of the benzene ring. This particular arrangement of functional groups creates distinct electronic distribution and steric factors that contribute to the compound's reactivity patterns and binding properties.

Physical and Chemical Properties

The presence of both a bulky tert-butyl group and a polar fluorine atom imparts unique physical and chemical characteristics to 4-tert-Butyl-2-fluoroaniline. The tert-butyl group increases the compound's lipophilicity and provides steric hindrance, while the fluorine atom introduces electronegativity and potential hydrogen bonding capabilities. These properties collectively influence the compound's solubility, melting point, and reactivity in various chemical environments.

| Property | Value/Description |

|---|---|

| Molecular Formula | C10H14FN |

| Molecular Weight | 167.22 g/mol |

| Physical Appearance | Colorless to pale yellow liquid or solid |

| CAS Number | 129373-04-2 |

| Purity (Commercial) | ≥97% |

| Toxicity | Relatively low, but requires careful handling |

Synthesis and Preparation Methods

The synthesis of 4-tert-Butyl-2-fluoroaniline typically involves a controlled reaction sequence starting from appropriate precursors. Understanding these synthetic pathways is crucial for researchers and manufacturers working with this compound.

Laboratory Synthesis

The most common synthetic route for 4-tert-Butyl-2-fluoroaniline involves the reaction of 4-tert-butylaniline with a fluorinating agent under carefully controlled conditions. This selective fluorination requires specific catalysts and reaction parameters to ensure that the fluorine atom is introduced at the desired position (ortho to the amino group). The reaction is typically conducted in the presence of a suitable solvent system that facilitates the substitution process.

The reaction conditions must be carefully managed to prevent side reactions and ensure high yields. Temperature control, reactant ratios, and reaction time are critical parameters that influence the outcome of the synthesis. Following the reaction, purification steps such as crystallization or distillation are employed to obtain the compound with the required purity level.

Industrial Production

In industrial settings, the production of 4-tert-Butyl-2-fluoroaniline is scaled up from laboratory methods with modifications to enhance efficiency and yield. The process may involve continuous flow reactors rather than batch processes, allowing for better control over reaction parameters and more consistent product quality. Industrial production also incorporates advanced purification techniques and quality control measures to ensure that the final product meets the required specifications .

Applications and Research Significance

4-tert-Butyl-2-fluoroaniline has garnered attention across multiple research domains due to its unique structural features and potential applications.

Pharmaceutical Intermediates

One of the primary applications of 4-tert-Butyl-2-fluoroaniline is in pharmaceutical research and development. The compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic properties. Its unique structural features can contribute to the pharmacokinetic and pharmacodynamic properties of drug candidates, particularly in terms of metabolic stability and target binding affinity .

In the pharmaceutical industry, 4-tert-Butyl-2-fluoroaniline is utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The presence of the fluorine atom can enhance the metabolic stability of the resulting compounds, while the tert-butyl group can influence their lipophilicity and binding characteristics. These properties are particularly valuable in the development of drugs targeting specific biological pathways .

Biological Activity Research

Research into the biological activities of 4-tert-Butyl-2-fluoroaniline and its derivatives has revealed promising potential in various therapeutic areas. The compound's structural features contribute to its ability to interact with specific biological targets, including enzymes and receptors involved in various physiological processes.

Recent investigations have highlighted the anticancer potential of certain derivatives of 4-tert-Butyl-2-fluoroaniline. In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines, suggesting possible applications in oncology research. While the exact mechanisms of these interactions remain under investigation, the compound's unique structure appears to play a crucial role in its biological activities.

Biological Activity Mechanisms

The biological activity of 4-tert-Butyl-2-fluoroaniline stems from its distinctive molecular structure and the resulting interactions with biological systems.

Receptor and Enzyme Interactions

The dual nature of 4-tert-Butyl-2-fluoroaniline, featuring both a bulky tert-butyl group and a polar fluorine atom, enhances its binding affinity to various biological targets. This structural arrangement allows the compound to interact with neurotransmitter receptors and enzymes involved in metabolic pathways, suggesting potential applications in drug design targeting these systems.

The fluorine atom, with its high electronegativity, can form hydrogen bonds with protein residues, while the tert-butyl group can engage in hydrophobic interactions with binding pockets. These combined interactions contribute to the compound's ability to modulate the activity of specific biological targets, potentially leading to therapeutic effects.

| Cancer Cell Line | Observed Effect | Study Type |

|---|---|---|

| Various cancer cell lines | Significant cytotoxicity | In vitro studies |

| Currently under investigation | Enzyme inhibition | Molecular modeling and biochemical assays |

| Future research directions | Pathway modulation | Proposed mechanistic studies |

Comparative Analysis with Related Compounds

To better understand the unique properties and potential applications of 4-tert-Butyl-2-fluoroaniline, it is helpful to compare it with structurally related compounds.

Structural Analogs

Several structural analogs of 4-tert-Butyl-2-fluoroaniline exist, differing in the position of the fluorine atom, the nature of the alkyl substituent, or the presence of additional functional groups. These analogs include compounds such as 2-Bromo-4-(tert-butyl)-6-fluoroaniline and N-{2-[4-(Tert-butyl)phenoxy]ethyl}-2-fluoroaniline, each with its own set of chemical properties and potential applications.

Structure-Activity Relationships

Comparative studies of 4-tert-Butyl-2-fluoroaniline and its structural analogs have provided valuable insights into structure-activity relationships. The position of the fluorine atom, for instance, can significantly influence the compound's binding affinity to specific biological targets. Similarly, modifications to the alkyl substituent can affect the compound's lipophilicity and metabolic stability, which in turn impact its biological activity and potential therapeutic applications.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-tert-Butyl-2-fluoroaniline | Fluorine at position 2, tert-butyl at position 4 | Enhanced binding affinity, potential anticancer activity |

| Structural analogs with different halogen positions | Varying positions of halogen atoms | Different binding profiles and biological activities |

| Derivatives with modified alkyl groups | Variations in alkyl substituents | Altered lipophilicity and metabolic properties |

Future Research Directions

Research on 4-tert-Butyl-2-fluoroaniline continues to evolve, with several promising avenues for future investigation.

Medicinal Chemistry Applications

The unique structural features and biological activities of 4-tert-Butyl-2-fluoroaniline position it as a valuable scaffold for medicinal chemistry research. Future studies will likely focus on developing derivatives with enhanced pharmacological properties, targeting specific disease pathways or biological targets. Structure-activity relationship studies will continue to provide insights into the optimal structural modifications for desired therapeutic effects.

Mechanism Elucidation

While the potential biological activities of 4-tert-Butyl-2-fluoroaniline have been observed in various studies, the precise mechanisms underlying these effects require further investigation. Future research will aim to elucidate the molecular interactions between this compound and its biological targets, providing a deeper understanding of its potential therapeutic applications. This mechanistic insight will guide the rational design of more effective derivatives with improved activity and selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume